Ethyl 5-cyano-4-(furan-2-yl)-6-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
ETHYL 5-CYANO-4-(FURAN-2-YL)-6-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound that features a dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-CYANO-4-(FURAN-2-YL)-6-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of various functional groups through specific reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-CYANO-4-(FURAN-2-YL)-6-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The furan ring and sulfanyl group can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxyphenyl and carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific functional group targeted. For example, oxidation of the furan ring may yield furanones, while reduction of the cyano group results in primary amines.
Scientific Research Applications
ETHYL 5-CYANO-4-(FURAN-2-YL)-6-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its diverse functional groups and potential pharmacological effects.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of ETHYL 5-CYANO-4-(FURAN-2-YL)-6-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s diverse functional groups allow it to bind to various enzymes and receptors, modulating their activity. For instance, the cyano group may interact with nucleophilic sites, while the furan ring can participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-CYANO-4-(THIOPHEN-2-YL)-6-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE
- ETHYL 5-CYANO-4-(PYRIDIN-2-YL)-6-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE
Uniqueness
ETHYL 5-CYANO-4-(FURAN-2-YL)-6-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its thiophene and pyridine analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C28H25N3O5S |
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Molecular Weight |
515.6 g/mol |
IUPAC Name |
ethyl 5-cyano-4-(furan-2-yl)-6-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C28H25N3O5S/c1-3-35-28(33)25-24(22-14-9-15-36-22)19(16-29)27(31-26(25)18-10-5-4-6-11-18)37-17-23(32)30-20-12-7-8-13-21(20)34-2/h4-15,24,31H,3,17H2,1-2H3,(H,30,32) |
InChI Key |
JHSXBRYZRNTSAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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